1-(3-Bromopropyl)indole
Overview
Description
1-(3-Bromopropyl)indole, also known as this compound, is a useful research compound. Its molecular formula is C11H12BrN and its molecular weight is 238.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis : A study on 3-substituted 5-nitroindoles, including 3-(3-bromopropyl)-5-nitro-1H-indole, provided insights into the structural aspects of these compounds. The nitro groups in these molecules are rotated out of the plane of the indole backbone, affecting their chemical properties (Garcia, Billodeaux, & Fronczek, 1999).
Synthesis and Functionalization : The synthesis and functionalization of indoles, including 1-(3-Bromopropyl)indole, have been a subject of research for over a century. Various methods like palladium-catalyzed reactions have been employed for the synthesis of these compounds, which are integral to many biologically active natural and synthetic compounds (Cacchi & Fabrizi, 2005).
Antitumor Activity : Research on 3-hydroxyl-bromo indole derivatives, closely related to this compound, has indicated their potential use in antitumor activities, among other medical applications. These compounds have been synthesized and characterized through various methods (Wei, 2011).
Ethynylation Studies : The ethynylation of indoles, including derivatives of this compound, has been explored. This process allows for the creation of 3-(2-benzoylethynyl)indoles, which have potential applications in organic synthesis (Sobenina et al., 2006).
Anticancer and GST Isozymes Inhibition : The compound 3-Bromo-1-Ethyl-1H-Indole has shown significant selective cytotoxicity towards cancer cell lines and exhibited promising inhibition of glutathione S-transferase isozymes, suggesting its potential as an anticancer agent (Yılmaz et al., 2020).
Multicomponent Cascade Reactions : Indole derivatives have been synthesized via copper-catalyzed multicomponent cascade reactions, demonstrating diverse applications in organic synthesis (Li et al., 2015).
General Indole Synthesis Review : A comprehensive review of indole synthesis methods provides a classification framework for the preparation of indoles, including this compound, highlighting the diversity and complexity of synthetic approaches (Taber & Tirunahari, 2011).
Mechanism of Action
Target of Action
1-(3-Bromopropyl)indole is a derivative of the indole compound. Indole derivatives are known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets of this compound, which are currently unknown.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Result of Action
Indole derivatives are known to have diverse biological activities . The specific effects of this compound would depend on its specific targets and mode of action, which are currently unknown.
Safety and Hazards
Future Directions
Indole derivatives hold great promise for various practical applications. They have value for flavor and fragrance applications, for example, in the food industry or perfumery . Moreover, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . There is a growing interest in conducting scientific research to explore the synthesis, bioactivities, and potential effects of novel indole compounds .
Biochemical Analysis
Biochemical Properties
1-(3-Bromopropyl)indole, like other indole derivatives, is thought to interact with multiple receptors, contributing to its broad spectrum of biological activities
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is likely involved in the metabolism of tryptophan, an essential amino acid, by gut microorganisms . This process could involve various enzymes and cofactors, and could potentially affect metabolic flux or metabolite levels.
Properties
IUPAC Name |
1-(3-bromopropyl)indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-6,9H,3,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGMBEQNHFJEDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474500 | |
Record name | 1-(3-bromopropyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125334-52-3 | |
Record name | 1-(3-bromopropyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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